4-Chlorobenzothiazole

Overview

Description

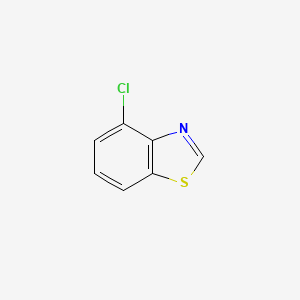

4-Chlorobenzothiazole is a derivative of benzothiazole, an aromatic heterocyclic compound . It is colorless and slightly viscous . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific example of synthesis involves the condensation of 2-Amino-4-chlorobenzothiazole and 4-Hydroxy-3-methoxybenzaldehyde .Molecular Structure Analysis

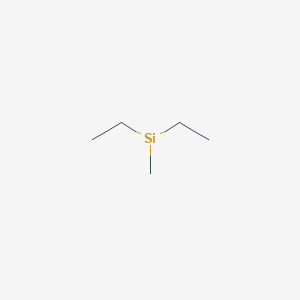

The molecular formula of this compound is C7H4ClNS . It is a derivative of benzothiazole, which consists of a 5-membered 1,3-thiazole ring fused to a benzene ring .Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, have been used in various chemical reactions. For instance, they have been used in the preparation of a library of benzothiazole derivatives through reactions of acyl chlorides with ortho-aminothiophenol .Scientific Research Applications

Corrosion Inhibition

4-Chlorobenzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, triazole derivatives, including those related to this compound, have demonstrated significant inhibition efficiency for mild steel corrosion in acidic media. The adsorption of these derivatives follows Langmuir's adsorption isotherm, indicating a strong interaction with the metal surface and providing high protection levels against corrosion (Li et al., 2008). This suggests that this compound and its analogs could be promising candidates for developing new corrosion inhibitors for various metals in acidic environments.

Antimicrobial Activities

Compounds derived from this compound have shown promising antibacterial and antifungal properties. Schiff bases derived from this compound and their Zn(II) chelates have been characterized and evaluated for their antimicrobial efficacy against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002). These findings underscore the potential of this compound derivatives in developing new antimicrobial agents.

Synthesis of Novel Chemical Entities

Research has also focused on synthesizing new chemical entities based on this compound for various applications. For example, novel azobenzothiazole dyes have been synthesized using 2-nitrosobenzothiazole derivatives, demonstrating a new synthetic approach that may offer advantages over traditional methods for preparing similar compounds (Faustino et al., 2008). This research indicates the versatility of this compound as a building block for designing new materials with specific properties.

Mechanism of Action

Target of Action

4-Chlorobenzothiazole is a derivative of benzothiazole, a class of compounds known for their extensive biological activities Benzothiazoles are known to interact with a variety of enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

For instance, they can form complexes with targeted enzymes such as DNA gyrase and tyrosine kinase . The presence of the chlorine atom in this compound may influence its interaction with these targets, potentially enhancing its binding affinity or altering its mode of action.

Biochemical Pathways

Benzothiazoles are known to impact a wide range of biological pathways due to their interaction with various enzymes and receptors . For example, some benzothiazoles have been found to inhibit BCL-2, a key enzyme involved in apoptosis . This suggests that this compound could potentially influence pathways related to cell death and survival.

Pharmacokinetics

The pharmacokinetics of benzothiazole derivatives can vary widely depending on their specific chemical structure

Result of Action

Benzothiazoles are known to have a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects . These effects are likely the result of their interaction with various cellular targets and their influence on different biochemical pathways.

Safety and Hazards

Future Directions

The synthesis of benzothiazole derivatives, including 4-Chlorobenzothiazole, is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . Future research may focus on developing new drugs and materials based on benzothiazole moiety , and new synthetic approaches and patterns of reactivity .

properties

IUPAC Name |

4-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEPGHPDQJOYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445303 | |

| Record name | 4-chlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3048-45-1 | |

| Record name | 4-chlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 4-chlorobenzothiazole derivatives in material science?

A1: Research indicates that 2-amino-4-chlorobenzothiazole (ACBT) demonstrates promising corrosion inhibition properties for X65 steel in sulfuric acid (H2SO4) solutions. [] Electrochemical studies reveal that ACBT acts as a mixed-type corrosion inhibitor, effectively suppressing both anodic and cathodic reactions on the steel surface. [] At a concentration of 5 mM, ACBT achieves a corrosion inhibition efficiency close to 90% at 298 K. [] This protective effect is attributed to the adsorption of ACBT onto the steel surface, forming a barrier against corrosive agents. [] Surface morphology analysis using Scanning Electron Microscopy (SEM) supports these findings, showing significantly reduced corrosion on steel surfaces treated with ACBT. []

Q2: How does the structure of this compound-derived Schiff bases contribute to their biological activity?

A2: Schiff bases derived from this compound exhibit promising antibacterial activity. [] These compounds, characterized by the presence of an azomethine linkage (CH=N), readily form complexes with metal ions like Zn(II). [] This coordination is believed to play a crucial role in their biological activity, potentially by interfering with essential metal-dependent processes in bacteria. [] Studies have shown that these Schiff base-metal complexes exhibit antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. []

Q3: What insights can computational chemistry provide into the properties of this compound derivatives?

A3: Computational methods, including quantum chemical calculations and molecular dynamics simulations, have proven valuable in understanding the corrosion inhibition mechanism of ACBT. [] These simulations can elucidate the interaction energies and adsorption behavior of ACBT on metal surfaces, providing insights into its effectiveness as a corrosion inhibitor. [] Such computational approaches complement experimental findings and guide the development of new and improved corrosion inhibitors. []

Q4: What is the significance of the Langmuir adsorption isothermal model in the context of this compound's corrosion inhibition?

A4: The adsorption of ACBT onto the X65 steel surface follows the Langmuir adsorption isothermal model. [] This suggests that ACBT molecules adsorb onto specific active sites on the steel surface, forming a monolayer. [] Understanding the adsorption behavior is crucial for optimizing the concentration and effectiveness of ACBT as a corrosion inhibitor in various applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine](/img/structure/B1588756.png)